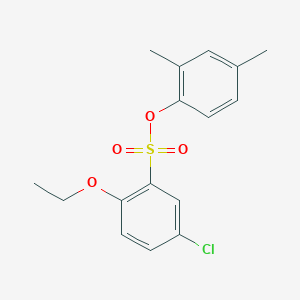

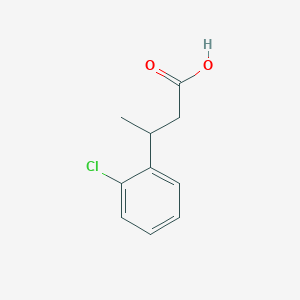

2,4-Dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate, also known as DCES, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCES is a sulfonate ester that is commonly used as a reagent in organic synthesis reactions due to its unique chemical properties. In

Applications De Recherche Scientifique

Sulfonation and Sulfation Reactions

Sulfonation of Phenols and Anisoles

Studies demonstrate the sulfonation of various phenols and anisoles, revealing insights into the reactions involving sulfonate groups. These processes are crucial for modifying the chemical properties of compounds for various applications, including material science, pharmaceuticals, and chemical synthesis (Wit, Woldhuis, & Cerfontain, 2010). The specific conditions under which sulfonation occurs, such as the concentration of sulfuric acid and the temperature, significantly affect the products and yields of these reactions.

Chlorohydroxybenzenesulfonyl Derivatives

The synthesis and characterization of chlorohydroxybenzenesulfonyl derivatives showcase the versatility of sulfonate compounds in producing potential herbicides. This study underlines the importance of sulfonate groups in synthesizing compounds with potential applications in agriculture (Cremlyn & Cronje, 1979).

Photoremovable Protecting Groups

The development of photoremovable protecting groups based on sulfonate derivatives underscores the role of such compounds in facilitating controlled reactions in organic synthesis and biochemistry. This application is critical for research areas requiring precise control over reaction conditions and timing (Klán, Pelliccioli, Pospíšil, & Wirz, 2002).

Potential Applications in Optical Imaging and Cancer Detection

- Water-Soluble Near-Infrared Dyes: The synthesis of water-soluble near-infrared dyes with sulfonate groups for cancer detection through optical imaging illustrates the potential biomedical applications of sulfonate derivatives. These compounds' solubility and fluorescence properties make them suitable for developing molecular probes that can detect cancer cells in vivo (Pham, Medarova, & Moore, 2005).

Propriétés

IUPAC Name |

(2,4-dimethylphenyl) 5-chloro-2-ethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO4S/c1-4-20-15-8-6-13(17)10-16(15)22(18,19)21-14-7-5-11(2)9-12(14)3/h5-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXBFUJZDAVTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Hydroxy(phenyl)methyl]prop-2-enenitrile](/img/structure/B2816273.png)

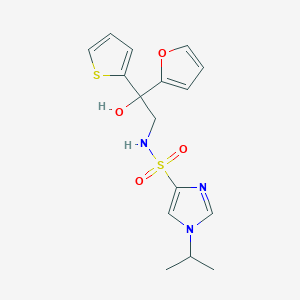

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2816278.png)

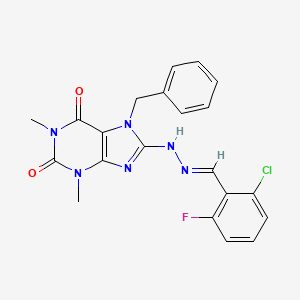

![3-[(2-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2816280.png)

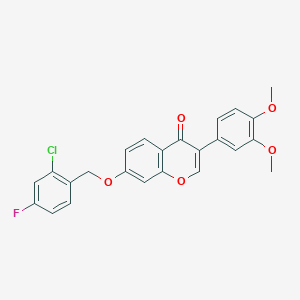

![tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2816282.png)

![1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide](/img/structure/B2816291.png)